

An In-depth Technical Guide to the Spectroscopic Analysis of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B082753

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a monoterpenoid natural product of significant interest due to its relationship with the pyrethrin insecticides, which are derived from chrysanthemic acid. The structural elucidation and characterization of such compounds are fundamental to understanding their biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **(1R)-Chrysanthemolactone**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, experimentally verified dataset for **(1R)-Chrysanthemolactone** is not readily available in the public domain, this guide furnishes detailed experimental protocols and comparative data from closely related structures to serve as a valuable resource for researchers in the field.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for **(1R)-Chrysanthemolactone**, the following tables present data for structurally related compounds, primarily cis-chrysanthemic acid, to provide an expected range and pattern of signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(1R)-Chrysanthemolactone** and Comparative Data for cis-Chrysanthemic Acid

Proton	Predicted Chemical Shift (δ) for (1R)-Chrysanthemolactone (ppm)	Reported Chemical Shift (δ) for cis-Chrysanthemic Acid (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-1	~1.5 - 1.7	1.68	d	8.0
H-2	~2.0 - 2.2	2.15	dd	8.0, 5.5
H-5	~4.9 - 5.1	5.08	d	8.5
CH ₃ (C4)	~1.2 - 1.4	1.18	s	-
CH ₃ (C4)	~1.1 - 1.3	1.25	s	-
CH ₃ (C7)	~1.7 - 1.9	1.72	s	-
CH ₃ (C7)	~1.6 - 1.8	1.72	s	-

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. The actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(1R)-Chrysanthemolactone** and Comparative Data for cis-Chrysanthemic Acid

Carbon	Predicted Chemical Shift (δ) for (1R)- Chrysanthemolactone (ppm)	Reported Chemical Shift (δ) for cis-Chrysanthemic Acid (ppm)
C-1	~30 - 35	32.4
C-2	~35 - 40	38.7
C-3	~170 - 175	174.5 (COOH)
C-4	~25 - 30	28.9
C-5	~120 - 125	124.7
C-6	~130 - 135	132.1
C-7	~20 - 25	20.4
C-8	~25 - 30	25.4
C-9	~20 - 25	22.3
C-10	~25 - 30	26.1

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. The lactone carbonyl (C-3) in **(1R)-Chrysanthemolactone** is expected to be in a similar region to the carboxylic acid carbon of chrysanthemic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **(1R)-Chrysanthemolactone**, the key absorption bands are expected for the γ -lactone and the hydrocarbon framework.

Table 3: Predicted Infrared (IR) Absorption Data for **(1R)-Chrysanthemolactone**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (γ-lactone)	1760 - 1780	Strong
C-O (lactone)	1150 - 1250	Strong
C-H (sp ³)	2850 - 3000	Medium-Strong
C=C	~1640	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry (MS) Data for **(1R)-Chrysanthemolactone**

Analysis	Predicted Value
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol
Predicted [M] ⁺	m/z 166
Key Fragment Ions	m/z 151 ([M-CH ₃] ⁺), m/z 123 ([M-C ₃ H ₇] ⁺), m/z 95

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **(1R)-Chrysanthemolactone** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

1D NMR (^1H and ^{13}C) Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.

2D NMR (COSY, HSQC, HMBC) Acquisition:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct ^1H - ^{13}C correlations.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for assembling the carbon skeleton.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid **(1R)-Chrysanthemolactone** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
- Place the mixture into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.[\[1\]](#)

FT-IR Analysis:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

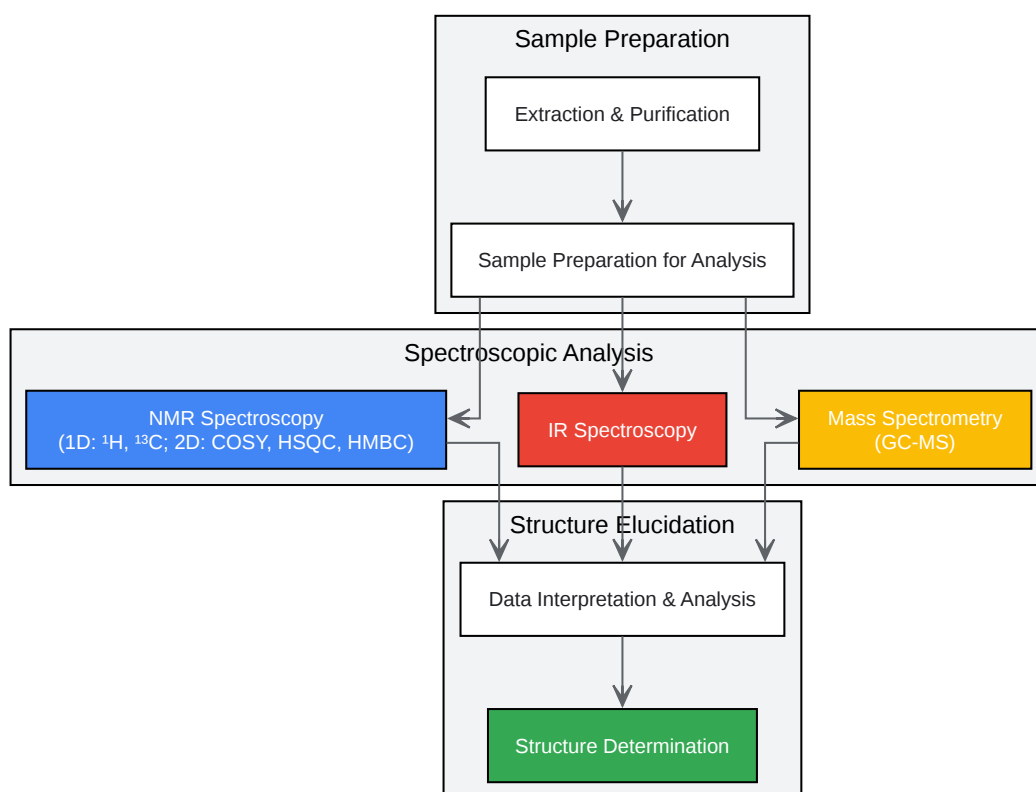
GC-MS Analysis:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[2]
 - Carrier Gas: Helium at a constant flow rate.[2]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Ion Source Temperature: 230 °C.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **(1R)-Chrysanthemolactone**.

Workflow for Spectroscopic Analysis of (1R)-Chrysanthemolactone



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Spectroscopic Analysis Workflow

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References

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